(R)-V-0219 Hydrochloride: A Technical Guide for Researchers
(R)-V-0219 Hydrochloride: A Technical Guide for Researchers
(R)-V-0219 hydrochloride is the (R)-enantiomer of V-0219, a novel, orally active small molecule that acts as a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] This compound has garnered significant interest within the scientific community for its potential therapeutic applications in metabolic diseases, particularly obesity-associated diabetes.[2][3][4] This technical guide provides a comprehensive overview of (R)-V-0219 hydrochloride, including its mechanism of action, quantitative data, and detailed experimental protocols to facilitate further research and development.
Core Compound Details
| Characteristic | Value | Reference |
| Chemical Name | 4-[[1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-3-piperidinyl]methyl]-morpholine, monohydrochloride | [5] |
| Molecular Formula | C₂₀H₂₅F₃N₄O₂ • HCl | [5] |
| Formula Weight | 446.9 g/mol | [5] |
| CAS Number | 3031984-80-9 | [1] |
| Formulation | A solid | [5] |
| Solubility | Soluble in water | [5] |
Mechanism of Action
(R)-V-0219 hydrochloride functions as a positive allosteric modulator of the GLP-1R.[1] Unlike orthosteric agonists that directly bind to and activate the receptor's primary binding site, PAMs bind to a distinct allosteric site. This binding potentiates the receptor's response to the endogenous ligand, GLP-1.[5] Specifically, (R)-V-0219 enhances the effects of GLP-1, leading to increased downstream signaling.[5][6]
The primary signaling pathway activated by GLP-1R is the Gαs-adenylyl cyclase pathway, which results in the production of cyclic AMP (cAMP).[5] (R)-V-0219 has been shown to potentiate GLP-1-induced cAMP accumulation in HEK293 cells expressing the human GLP-1R.[5] Furthermore, it activates calcium fluxes in these cells.[1][6] In pancreatic β-cells, this amplified signaling leads to enhanced glucose-dependent insulin (B600854) secretion.[6][7] The action of V-0219 can be blocked by the GLP-1R antagonist exendin (9-39) amide, confirming its on-target activity.[5][6]
Below is a diagram illustrating the signaling pathway of the GLP-1 receptor and the modulatory role of (R)-V-0219.
Caption: GLP-1R signaling pathway modulated by (R)-V-0219.
Quantitative Data
(R)-V-0219 and its racemate have been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative findings.
In Vitro Activity
| Parameter | Cell Line | Value | Description | Reference |
| EC₅₀ | HEK cells expressing hGLP-1R | 10 nM | Potentiation of GLP-1 stimulated calcium fluxes. | [1][6] |
| EC₅₀ | INS-1E insulinoma cells | 0.008 nM | Potentiation of insulin secretion in the presence of 0.2 nM GLP-1. | [8] |
| Selectivity | Panel of 54 other receptors, ion channels, and transporters | No significant activity at 10 µM | Demonstrates high selectivity for GLP-1R. | [5] |
| hERG Inhibition | N/A | Weak inhibitor at micromolar concentrations | Low risk of cardiac side effects. | [8] |
In Vivo Pharmacokinetics (in rats)
| Parameter | Dose & Route | Value | Reference |
| T½ (Half-life) | 2 mg/kg (IV) & 10 mg/kg (PO) | ~3 hours | [8] |
| Tₘₐₓ (Time to max concentration) | 10 mg/kg (PO) | 50 minutes | [8] |
| F (Oral Bioavailability) | 10 mg/kg (PO) | 39% | [8] |
In Vivo Efficacy
| Animal Model | Dose & Route | Effect | Reference |
| Wild-type mice | 0.1 mg/kg | Improved glucose tolerance. | [5] |
| Glp1r knockout mice | 0.1 mg/kg | No effect on glucose tolerance. | [5] |
| Rats | 0.001 mg/kg | Enhanced the reduction in food intake induced by exendin-4. | [5] |
| Fatty diabetic Zucker rats | 0.4 mg/kg (intragastric) | Orally active, improving glucose handling. | [7] |
| 12-h fasted male Wistar rats | 0.1, 0.5, and 5 µg/kg (ICV) | Reduced feeding. | [6] |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and extension of these findings. The following are summaries of key experimental protocols. For complete, unabridged protocols, please refer to Decara et al., J. Med. Chem. 2022, 65(7), 5449-5461.[6]
Synthesis of (R)-V-0219 Hydrochloride
The enantioselective synthesis of (R)-V-0219 involves the reaction of an oxadiazole intermediate with the appropriate enantiomer of a piperidine (B6355638) derivative.[6][8] The resulting free amine is then converted to the hydrochloride salt by treatment with a 2 M HCl solution in Et₂O.[6][8]
In Vitro Calcium Flux Assay
This assay is used to determine the potency of compounds in activating GLP-1R.
-
Cell Culture: HEK-293 cells stably expressing the human GLP-1R are cultured in appropriate media.
-
Compound Preparation: (R)-V-0219 is prepared in a suitable buffer.
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Assay Procedure:
-
The cells are loaded with a calcium-sensitive fluorescent dye.
-
The test compound is added to the cells.
-
After a 10-minute incubation, a sub-maximal concentration (EC₂₅) of GLP-1 is added.
-
Changes in intracellular calcium are measured using a flow cytometer or a fluorescence plate reader.
-
-
Data Analysis: The percentage of responding cells is determined and used to calculate EC₅₀ values.[6][8]
In Vitro cAMP Accumulation Assay
This assay measures the ability of the compound to potentiate GLP-1-induced cAMP production.
-
Cell Culture: HEK293 cells expressing human GLP-1R are used.
-
Assay Procedure:
-
Cells are incubated with varying concentrations of (R)-V-0219 in the presence of a phosphodiesterase inhibitor.
-
Increasing doses of GLP-1 are then added.
-
The reaction is stopped, and the cells are lysed.
-
-
Detection: The amount of cAMP produced is quantified using a commercially available assay kit (e.g., HTRF or ELISA).
-
Data Analysis: Dose-response curves are generated to determine the potentiation effect.[5]
Insulin Secretion Assay
This assay evaluates the effect of the compound on glucose-stimulated insulin secretion in pancreatic beta cells.
-
Cell Culture: INS-1E rat insulinoma cells or the human pancreatic cell line EndoC-βH1 are cultured under specific conditions.[6][7]
-
Assay Procedure:
-
Cells are pre-incubated in a low-glucose buffer.
-
The buffer is replaced with a high-glucose buffer containing the test compound and/or GLP-1.
-
After a 30-minute incubation, the supernatant is collected.[8]
-
-
Detection: The concentration of insulin in the supernatant is measured using an ELISA kit.
-
Data Analysis: The potentiation of GLP-1-induced insulin secretion is calculated.[6][8]
The following diagram outlines a general experimental workflow for the characterization of a GLP-1R PAM like (R)-V-0219.
Caption: General experimental workflow for (R)-V-0219 characterization.
Conclusion
(R)-V-0219 hydrochloride is a potent and selective positive allosteric modulator of the GLP-1R with promising oral bioavailability and in vivo efficacy in animal models of metabolic disease. Its mechanism of action, which involves sensitizing the receptor to its natural ligand, offers a potentially more nuanced therapeutic approach compared to direct agonists. The data presented in this guide underscore the potential of (R)-V-0219 as a valuable research tool and a candidate for further drug development in the treatment of "diabesity".[4][6] Researchers are encouraged to consult the primary literature for exhaustive details on the experimental methodologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
